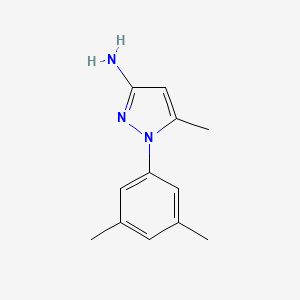

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-10(3)7-12(13)14-15/h4-7H,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNQMGFBBLTUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=CC(=N2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the substituted aminopyrazole, 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine. While a specific CAS Registry Number for this compound is not readily found in publicly accessible databases, this guide synthesizes established chemical principles and field-proven insights to detail its logical synthesis, robust characterization methodologies, and significant potential within medicinal chemistry. The pyrazole scaffold is a cornerstone of many therapeutic agents, and understanding the nuances of its derivatives is critical for the development of novel pharmaceuticals.[1][2][3][4] This guide serves as a foundational resource for researchers engaged in the exploration of this promising chemical space.

Introduction and Chemical Identity

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine belongs to the class of N-aryl-aminopyrazoles, a family of heterocyclic compounds renowned for a wide spectrum of biological activities.[1][3][4] The core structure consists of a five-membered pyrazole ring bearing an amino group, a methyl group, and a 3,5-dimethylphenyl (m-xylyl) substituent at the N1 position. The precise arrangement of these substituents is critical for its interaction with biological targets.

Nomenclature and Structure:

-

Systematic Name: 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

-

Alternative Name: 2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine

-

Molecular Formula: C₁₂H₁₅N₃

-

Molecular Weight: 201.27 g/mol

-

InChIKey: ZKWCQOGKTAHXKC-UHFFFAOYSA-N

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of drugs like the anti-inflammatory celecoxib, the analgesic dipyrone, and various agents in development for oncology and infectious diseases.[2] The amino group at the 3-position provides a key vector for further functionalization and a critical hydrogen-bonding moiety for target engagement.

Retrosynthesis and Recommended Protocol

The synthesis of 1-aryl-5-methyl-1H-pyrazol-3-amines is most effectively achieved through the condensation of an appropriately substituted arylhydrazine with a β-ketonitrile. This approach, known as the Knorr pyrazole synthesis and its variations, offers a reliable and regioselective route to the desired isomer.

Causality of the Synthetic Strategy

The core principle involves a nucleophilic attack by the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration. The choice of (3,5-dimethylphenyl)hydrazine as the starting material dictates the N1-substituent. The use of acetoacetonitrile (3-oxobutanenitrile) provides the C3-amino and C5-methyl substitution pattern on the pyrazole ring. An alternative, efficient precursor is 3-aminocrotononitrile, which can react with aryl hydrazines under acidic, microwave-assisted conditions to yield the target aminopyrazoles.[5]

The regioselectivity of the reaction is a critical consideration. The initial reaction typically occurs between the more nucleophilic nitrogen of the hydrazine (the NH₂ group) and the more electrophilic carbonyl carbon of the β-ketonitrile. The subsequent cyclization is directed by the tautomeric forms of the intermediate, leading predominantly to the 1,5-disubstituted-3-aminopyrazole isomer.

Proposed Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis of the target compound.

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system adapted from established methods for similar aminopyrazoles.[5]

Materials:

-

(3,5-Dimethylphenyl)hydrazine hydrochloride

-

Acetoacetonitrile

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add (3,5-dimethylphenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid (10 mL per gram of hydrazine).

-

Addition of Reagents: Add acetoacetonitrile (1.1 eq) to the stirred suspension at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quenching and Neutralization: Cool the mixture to room temperature and pour it slowly into a beaker of ice water. Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine.

Structural Characterization and Data Analysis

Unambiguous characterization is essential to confirm the identity, purity, and isomeric structure of the synthesized compound. A multi-technique approach is mandatory.[6][7]

Analytical Techniques and Expected Data

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals for the two methyl groups on the phenyl ring (~2.3 ppm), the pyrazole methyl group (~2.2 ppm), the pyrazole C4-H (~5.5-6.0 ppm), aromatic protons on the dimethylphenyl ring (~6.8-7.0 ppm), and a broad singlet for the NH₂ protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the methyl carbons, aromatic carbons, and the three distinct pyrazole ring carbons (C3, C4, C5). |

| Mass Spec (ESI-MS) | Molecular Weight Verification | A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 202.13. |

| HPLC | Purity Assessment | A single major peak under optimized conditions, allowing for quantification of purity (e.g., >95%). |

| FTIR | Functional Group Identification | Characteristic stretches for N-H (amine, ~3300-3400 cm⁻¹), C-H (aromatic and aliphatic), and C=N/C=C (pyrazole ring) bonds. |

Distinguishing Regioisomers: The Critical Step

The condensation reaction can potentially yield the 1,3-disubstituted-5-amino isomer. Distinguishing this from the desired 1,5-disubstituted-3-amino product is crucial. 2D NMR techniques are invaluable for this purpose.[7]

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. A definitive NOE correlation would be observed between the protons of the N1-aryl ring and the protons of the C5-methyl group, confirming the 1,5-substitution pattern.

-

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows 2- and 3-bond correlations between protons and carbons. The protons of the C5-methyl group should show a correlation to both the C5 and C4 carbons of the pyrazole ring. The protons on the N1-aryl ring should show correlations to the C5 carbon.

Applications in Drug Discovery and Development

The aminopyrazole motif is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions and its synthetic tractability.[1][3][4]

Established Bioactivities of the Pyrazole Core

Derivatives of the pyrazole scaffold have demonstrated a remarkable range of therapeutic activities:

-

Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase-2 (COX-2).[2]

-

Anticancer: Targeting protein kinases, which are often dysregulated in cancer.

-

Antimicrobial: Showing efficacy against various bacterial and fungal strains.[1][6][8]

-

Antiviral & Antiprotozoal: Acting on essential enzymes in viral or protozoal life cycles.[1]

-

CNS Activity: Modulating receptors and enzymes within the central nervous system.

Potential Therapeutic Pathways

The structure of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine makes it an attractive candidate for exploration in several therapeutic areas. The diagram below illustrates the relationship between the core scaffold and potential molecular targets.

Caption: Potential molecular targets for the aminopyrazole scaffold in therapeutic development.

The 3-amino group is a key hydrogen bond donor and can interact with the hinge region of protein kinases. The 3,5-dimethylphenyl group can occupy hydrophobic pockets in enzyme active sites, enhancing binding affinity and selectivity. Researchers can use this core structure as a starting point for library synthesis, modifying the aryl ring or acylating the amino group to explore structure-activity relationships (SAR) for specific targets.

Conclusion

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine represents a synthetically accessible and therapeutically promising molecule. While its specific properties are yet to be widely documented, this guide provides a robust framework based on the well-established chemistry of the aminopyrazole class. By following the detailed protocols for synthesis and characterization, researchers can confidently produce and validate this compound. Its structural features make it a prime candidate for screening in various drug discovery programs, particularly in oncology and inflammatory diseases, continuing the legacy of the pyrazole core as a cornerstone of modern medicinal chemistry.

References

-

Synthesis, Characterization and Antimicrobial activity of Substituted Pyrazole based Heterocyclic compounds. (n.d.). Der Pharma Chemica. [Link]

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Rady, H. M. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10449–10463. [Link]

-

Desai, N. C., Pandya, D. D., & Maheta, A. S. (2017). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol. Cogent Chemistry, 3(1), 1313437. [Link]

-

Gaba, J., Sharma, S., Arora, G., & Sharma, P. (2016). Synthesis, Characterization and Microbial Activity of N-Substituted Pyrazolines. Asian Journal of Chemistry, 28(9), 2031–2037. [Link]

-

Singh, R. S., & Raghav, N. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Journal of Scientific & Innovative Research, 4(5), 232-236. [Link]

-

Scola, P. M., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 360045-02-9 | 1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole. [Link]

-

Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences, 13(1), 1-10. [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. [Link]

-

Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2–15. [Link]

-

Al-Ostath, A. I. A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-15. [Link]

-

PubChem. (n.d.). 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one. [Link]

-

Al-wsabli, M. F., & Al-Ghorbani, M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3083. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicstrive.com [academicstrive.com]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 5. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine molecular weight and formula

An In-Depth Technical Guide to 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental molecular properties, outline detailed synthetic and analytical protocols, and explore its potential therapeutic applications based on the well-established biological activities of the pyrazole scaffold.

Core Molecular Profile

The foundational step in the investigation of any novel compound is the precise determination of its molecular formula and weight. These parameters are critical for all subsequent quantitative experimental work, from reaction stoichiometry to the preparation of solutions for biological assays.

Molecular Formula and Weight

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is a substituted aminopyrazole. Its structure consists of a central pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. This core is functionalized with three key substituents:

-

A 3,5-dimethylphenyl group at the N1 position of the pyrazole ring.

-

An **amine group (-NH₂) ** at the C3 position.

-

A methyl group (-CH₃) at the C5 position.

Based on this structure, the molecular formula and weight have been determined. A constitutional isomer, 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, possesses the identical molecular formula and weight, underscoring the importance of precise structural elucidation.[1]

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| Monoisotopic Mass | 201.1266 Da[1] |

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, offering multiple routes to the target compound. The most common and efficient methods typically involve the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.

Retrosynthetic Analysis and Proposed Synthesis

A logical synthetic approach for 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine involves the cyclocondensation reaction between 3,5-dimethylphenylhydrazine and a suitable three-carbon building block with the required functionalities. Acetoacetamide or its synthetic equivalents can serve this purpose.

Caption: General synthetic workflow for the target pyrazole derivative.

Detailed Experimental Protocol: Synthesis

This protocol describes a generalized procedure for the synthesis of pyrazole derivatives, which can be adapted for the specific target compound.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dimethylphenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[2]

-

Addition of Reagents: To this solution, add acetoacetamide (1.1 equivalents). If using glacial acetic acid as the solvent, it can also serve as the catalyst. Alternatively, a catalytic amount of a mineral acid (e.g., HCl) can be added if using ethanol.

-

Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[3]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will often precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine.

Structural Characterization Protocol

The identity and purity of the synthesized compound must be confirmed through a suite of spectroscopic techniques.[4][5][6][7]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the dimethylphenyl ring, a singlet for the pyrazole C4-H, singlets for the two phenyl-methyl groups, a singlet for the pyrazole C5-methyl group, and a broad singlet for the amine (-NH₂) protons. |

| ¹³C NMR | Resonances for the distinct carbon atoms of the pyrazole and dimethylphenyl rings, as well as the methyl carbons.[5] |

| FT-IR | Characteristic absorption bands for N-H stretching of the amine group (around 3200-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=N and C=C stretching vibrations within the rings (around 1500-1600 cm⁻¹).[5] |

| Mass Spectrometry | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (m/z ≈ 201.27 or 202.28). |

Potential Applications in Drug Discovery

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[8] Derivatives of pyrazole are known to exhibit a wide spectrum of biological activities, suggesting potential therapeutic applications for 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine.[5][8][9]

Anticancer and Kinase Inhibition

Many pyrazole derivatives have been investigated as potent anticancer agents.[10] Their mechanism of action often involves the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. Dysregulation of kinase activity is a hallmark of many cancers.

Caption: Proposed mechanism of action for pyrazole-based kinase inhibitors.

Anti-inflammatory and Antimicrobial Activity

The pyrazole scaffold is also present in well-known anti-inflammatory drugs like celecoxib.[9] Furthermore, numerous studies have reported the antibacterial and antifungal properties of novel pyrazole derivatives.[5][7][9] This suggests that 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine could be a valuable lead compound for developing new anti-inflammatory or antimicrobial agents.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory effect of the target compound against a specific protein kinase.[11]

-

Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific peptide substrate, ATP, and MgCl₂.

-

Compound Dilution: Create a serial dilution of the test compound in DMSO to generate a range of concentrations for IC₅₀ determination.

-

Reaction: In a 96-well plate, combine the kinase, the test compound dilution, and the substrate. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Terminate the reaction and quantify the remaining kinase activity. This is often done using a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a luminescent or fluorescent detection method.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is a compound with significant potential in the field of drug discovery. Its accessible synthesis and the known, diverse biological activities of the pyrazole scaffold make it a compelling candidate for further investigation.[9][12] Future research should focus on its comprehensive biological screening, including its effects on various kinase panels, cancer cell lines, and microbial strains. Further derivatization of the amine and phenyl moieties could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.

References

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

-

Al-Soud, Y. A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Retrieved February 14, 2026, from [Link]

-

Prabhu, P., et al. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved February 14, 2026, from [Link]

-

Al-Wahaibi, L. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Retrieved February 14, 2026, from [Link]

-

Addoum, B., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. ResearchGate. Retrieved February 14, 2026, from [Link]

-

1-(3,5-dimethylphenyl)-3-methyl-1h-pyrazol-5-amine. (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

-

Pirvan, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved February 14, 2026, from [Link]

-

Singh, A., & Kumar, D. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Retrieved February 14, 2026, from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chemical Review and Letters. Retrieved February 14, 2026, from [Link]

-

Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved February 14, 2026, from [Link]

-

General methods of synthesis for pyrazole and its derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

1,5-dimethyl-1H-pyrazol-3-amine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

1,3-Dimethyl-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. (2023). US EPA. Retrieved February 14, 2026, from [Link]

-

One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). PMC. Retrieved February 14, 2026, from [Link]

-

Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as potential hypoglycemic agents. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Retrieved February 14, 2026, from [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

- Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (2013). Google Patents.

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. Retrieved February 14, 2026, from [Link]

-

1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved February 14, 2026, from [Link]

-

Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

- 1. PubChemLite - 1-(3,5-dimethylphenyl)-3-methyl-1h-pyrazol-5-amine (C12H15N3) [pubchemlite.lcsb.uni.lu]

- 2. jocpr.com [jocpr.com]

- 3. tsijournals.com [tsijournals.com]

- 4. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine in DMSO

[1]

Executive Summary

This technical guide addresses the solubility, preparation, and handling of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (C₁₂H₁₅N₃) in Dimethyl Sulfoxide (DMSO).[1] Designed for researchers in medicinal chemistry and pharmacology, this document provides a self-validating protocol for generating high-integrity stock solutions essential for kinase inhibition assays and high-throughput screening (HTS).[1]

While specific solubility data for this exact derivative is often proprietary or absent from public spectral databases, its structural properties as an aminopyrazole —a privileged scaffold in kinase inhibitor design (e.g., CDKs, FLT3)—dictate predictable physicochemical behaviors. This guide synthesizes scaffold-specific data with industry-standard best practices to ensure experimental reproducibility.

Part 1: Physicochemical Profile & Solubility Mechanism[1]

Structural Analysis

To understand solubility, we must first analyze the molecular interaction potential.

| Property | Value (Predicted) | Implication for DMSO Solubility |

| Formula | C₁₂H₁₅N₃ | Moderate molecular weight (~201.27 g/mol ).[1] |

| Core Scaffold | 3-Amino-5-methylpyrazole | Polar head group; H-bond donor (-NH₂) and acceptor (N).[1] |

| Substituent | 3,5-Dimethylphenyl (N1-position) | Lipophilic tail; increases LogP, decreases aqueous solubility.[1] |

| LogP | ~2.5 - 3.0 | Lipophilic enough to require organic solvent (DMSO) for stock prep.[1] |

| H-Bond Donors | 1 (Primary Amine) | Excellent interaction with DMSO (strong H-bond acceptor).[1] |

The DMSO Solvation Mechanism

DMSO (Dimethyl sulfoxide) is the universal solvent for this compound class because it is dipolar aprotic .

-

Mechanism: The oxygen atom in DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting effectively with the primary amine (-NH₂) protons of the pyrazole.

-

Lipophilic Interaction: The methyl groups of DMSO interact via van der Waals forces with the hydrophobic 3,5-dimethylphenyl ring, stabilizing the molecule in solution and preventing aggregation.

Expert Insight: Unlike alcohols (protic solvents), DMSO does not donate protons, preventing potential interference with the nucleophilic nitrogen during storage. However, its high hygroscopicity is the primary failure mode for stock solutions of this compound.

Part 2: Solubility Assessment & Preparation Protocol

Target Concentration: Standard stock solutions for biological assays are typically 10 mM or 100 mM . Expected Solubility: Based on the aminopyrazole scaffold, this compound is expected to be soluble in DMSO at concentrations >50 mM at room temperature.

Protocol: Preparation of 10 mM Stock Solution

Use this protocol to validate solubility empirically.

Reagents:

-

Compound: 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (Solid)[1]

-

Solvent: Anhydrous DMSO (≥99.9%, stored under inert gas)

Workflow:

-

Weighing: Accurately weigh 2.01 mg of the compound into a sterile, amber glass vial (borosilicate).

-

Solvent Addition: Add 1.00 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds.

-

Observation Point: The solution should be clear and colorless to pale yellow.

-

Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Verification: Centrifuge at 10,000 x g for 1 minute. Inspect the pellet.

-

Pass: No pellet visible.

-

Fail: Visible pellet indicates saturation or impurities. Dilute to 5 mM.

-

Handling "Crash Out" (Precipitation)

A common issue with N-aryl pyrazoles is precipitation upon dilution into aqueous buffers (e.g., PBS or cell media).

-

The Cause: The hydrophobic 3,5-dimethylphenyl group drives aggregation when the DMSO concentration drops below 1%.

-

The Fix:

-

Intermediate Dilution: Perform a serial dilution in 100% DMSO first (e.g., 10 mM → 1 mM stock), then dilute into the assay buffer.

-

Surfactants: Include 0.01% Tween-20 or Triton X-100 in the assay buffer to stabilize the colloid.[1]

-

Part 3: Stability & Storage Architecture[1]

The stability of the stock solution is compromised by water uptake . DMSO is hygroscopic; absorbed water can cause the lipophilic compound to precipitate inside the tube over time (often invisible to the naked eye).

Storage Rules

| Condition | Recommendation | Reason |

| Temperature | -20°C or -80°C | Slows chemical degradation (oxidation of amine).[1] |

| Container | Polypropylene (PP) or Glass | Avoid Polystyrene (PS) which DMSO dissolves. |

| Freeze/Thaw | Max 3-5 cycles | Repeated expansion/contraction causes precipitation.[1] |

| Aliquot | Single-use (e.g., 50 µL) | Prevents hydration of the main stock. |

Visual Workflow (Graphviz)

Caption: Logical flow for the preparation and validation of aminopyrazole stock solutions in DMSO.

Part 4: Troubleshooting & FAQ

Q: My compound turned pink/brown in DMSO after a month. Is it safe to use? A: Likely No . Amines are susceptible to oxidation, forming N-oxides or azo-linkages, which are often colored.[1] This indicates poor storage (air exposure) or low-quality DMSO. Discard and prepare fresh.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is less optimal. While the pyrazole core is polar, the dimethylphenyl group is hydrophobic. Ethanol evaporates too quickly for reliable HTS dispensing and has a lower boiling point, leading to concentration errors. Stick to DMSO.

Q: The compound precipitated when I added it to the cell culture media. A: This is "Crash Out."

-

Ensure you are adding the DMSO stock to the media while vortexing, not adding media to the DMSO.

-

Limit final DMSO concentration to 0.1% - 0.5%.

-

Verify the compound concentration is below its aqueous solubility limit (likely < 100 µM in buffer).

References

-

PubChem. 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (Compound Summary). National Library of Medicine. [Link]

-

Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization.[1] Academic Press. (Standard reference for DMSO solubility protocols in drug discovery).

- Newell, D. R., et al. (2013). "The impact of DMSO on drug screening: A case study with kinase inhibitors." Journal of Biomolecular Screening. (Contextualizes the solubility of pyrazole scaffolds in kinase assays).

The 3-Amino-5-Methylpyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective therapeutic agents. Among the various substituted pyrazoles, the 3-amino-5-methylpyrazole core has emerged as a particularly fruitful starting point for the development of novel drugs targeting a wide array of diseases, from cancer and inflammation to infectious diseases. This guide provides a comprehensive overview of the medicinal chemistry applications of this remarkable scaffold, offering insights into its synthesis, biological activities, and structure-activity relationships (SAR).

The Versatility of the 3-Amino-5-Methylpyrazole Core: A Gateway to Diverse Biological Activities

The 3-amino-5-methylpyrazole scaffold's utility in drug discovery stems from its inherent structural features. The amino group at the 3-position and the nitrogen atoms within the pyrazole ring can act as key hydrogen bond donors and acceptors, facilitating interactions with various biological targets. The methyl group at the 5-position provides a point for further substitution to modulate potency, selectivity, and pharmacokinetic properties. This adaptability has enabled the development of compounds with diverse mechanisms of action.

Key Therapeutic Applications of 3-Amino-5-Methylpyrazole Derivatives

Kinase Inhibition: A Dominant Application in Oncology and Inflammation

A significant focus of research on 3-amino-5-methylpyrazole derivatives has been in the realm of kinase inhibition.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyrazole core can mimic the hinge-binding motif of ATP, the natural substrate for kinases, leading to potent and often selective inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 3-amino-5-methylpyrazole derivatives have been developed as potent VEGFR-2 inhibitors.

-

Mechanism of Action: These inhibitors typically bind to the ATP-binding site in the kinase domain of VEGFR-2, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting endothelial cell proliferation and migration.

Aurora Kinase Inhibition:

Aurora kinases (A, B, and C) are critical regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

-

Mechanism of Action: 3-Amino-5-methylpyrazole-based inhibitors can selectively target Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells. For instance, the transformation of the pyrimidine moiety in the known inhibitor VX-680 to a 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridine resulted in a potent and selective Aurora A kinase inhibitor.[2]

Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.

-

Mechanism of Action: Aminopyrazole analogs have been synthesized to target the ATP-binding pocket of CDKs, leading to cell cycle arrest and inhibition of tumor growth. Structure-activity relationship studies have identified specific substitutions on the aminopyrazole core that confer potency and selectivity for different CDK isoforms.[3]

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition:

The p38 MAPK signaling pathway is involved in inflammatory responses and stress signaling.

-

Mechanism of Action: Selective 3-aminopyrazole-based inhibitors of p38 MAPK have been developed as potential anti-inflammatory agents. These compounds can suppress the production of pro-inflammatory cytokines like TNF-α.[4]

Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a major contributor to the anticancer effects of 3-amino-5-methylpyrazole derivatives, these scaffolds can also exert their effects through other mechanisms. Some derivatives have been shown to induce apoptosis and inhibit cell proliferation through pathways independent of specific kinase inhibition.[5] The pyrazole ring system is a key feature in several FDA-approved anticancer drugs.[6]

Antimicrobial Agents: A Promising Avenue for New Therapeutics

The emergence of antibiotic resistance is a major global health threat, necessitating the development of new antimicrobial agents. The 3-amino-5-methylpyrazole scaffold has shown promise in this area.

-

Antibacterial and Antifungal Activity: Various derivatives have demonstrated activity against a range of bacteria and fungi. For example, certain pyrazole-benzimidazole hybrids have shown significant antibacterial activity, with the presence of a nitro substituent on the pyrazole moiety enhancing this activity.[7]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-amino-5-methylpyrazole scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

| Target Class | Key SAR Observations | Reference(s) |

| Kinase Inhibitors | - The aminopyrazole core acts as a hinge-binder. - Substituents at the N1 position can modulate selectivity and pharmacokinetic properties. - Aromatic or heteroaromatic groups at the 5-position are often crucial for potent inhibition. | [8][9] |

| Anticancer Agents | - Appropriate substitutions on the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity. - Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, can act as ATP competitive inhibitors of various kinases. | [5][10] |

| Antimicrobial Agents | - The presence of electron-withdrawing groups, such as a nitro group, on the pyrazole ring can enhance antibacterial activity. - Hybrid molecules incorporating other heterocyclic systems can lead to broad-spectrum antimicrobial agents. | [7][11] |

Experimental Protocols

Synthesis of 3-Amino-5-methylpyrazole

A common and efficient method for the synthesis of 3-amino-5-methylpyrazole involves the reaction of cyanoacetone or its alkali metal salt with a hydrazine derivative.[12][13]

Step-by-Step Protocol:

-

Reaction Setup: A suspension of sodium cyanoacetone in a suitable solvent (e.g., toluene) is heated.

-

Addition of Hydrazine: An aqueous solution of a hydrazinium salt (e.g., hydrazinium monohydrochloride) is added dropwise to the heated suspension. Water is continuously removed from the reaction mixture.

-

Reaction Monitoring: The reaction is monitored for completion (e.g., by thin-layer chromatography).

-

Work-up: After the reaction is complete, the mixture is cooled, and the inorganic salt byproduct is removed by filtration.

-

Purification: The filtrate is concentrated, and the crude product is purified by vacuum distillation to yield pure 3-amino-5-methylpyrazole.[12]

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

Step-by-Step Protocol:

-

Plate Preparation: 96-well microtiter plates are coated with a substrate such as poly-Glu-Tyr.

-

Blocking: The plates are washed and blocked to prevent non-specific binding.

-

Reaction: The kinase reaction is initiated by adding the kinase (e.g., purified VEGFR-2), ATP, and the test compound (dissolved in DMSO) to the wells.

-

Incubation: The plate is incubated to allow the kinase reaction to proceed.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Generation: A colorimetric or luminescent substrate is added to generate a signal that is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The signal is measured using a plate reader, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.[14]

Conclusion and Future Perspectives

The 3-amino-5-methylpyrazole scaffold has proven to be a highly valuable and versatile core in medicinal chemistry. Its ability to serve as a template for the design of potent and selective inhibitors of various biological targets, particularly kinases, has led to the development of numerous promising therapeutic candidates. The continued exploration of this scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. Future research will likely focus on the development of more selective inhibitors with improved pharmacokinetic profiles, as well as the exploration of novel therapeutic applications for this remarkable heterocyclic system.

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3762. Available from: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. Available from: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Available from: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. Available from: [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Available from: [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry, 10(2), 63-76. Available from: [Link]

-

Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. (2025). Current Organic Chemistry. Available from: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. Available from: [Link]

- Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Mechanochemistry. Available from: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2018). Targets in Heterocyclic Systems, 22, 324-370. Available from: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Arkivoc, 2011(1), 209-243. Available from: [Link]

-

3(5)-aminopyrazole. (1971). Organic Syntheses, 51, 10. Available from: [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules, 31(3), 1. Available from: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences, 4(1), 47-56. Available from: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(14), 11463. Available from: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(23), 8303. Available from: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). Molecules, 14(1), 124-136. Available from: [Link]

-

3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4473-4476. Available from: [Link]

-

Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. (2002). Archiv der Pharmazie, 335(2-3), 99-103. Available from: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 316-328. Available from: [Link]

- Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.

-

Novel 3-aminopyrazole Inhibitors of MK-2 Discovered by Scaffold Hopping Strategy. (2010). Bioorganic & Medicinal Chemistry Letters, 20(3), 1293-1297. Available from: [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3656-3661. Available from: [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. promega.com [promega.com]

- 13. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 14. Assay in Summary_ki [bindingdb.org]

A Technical Guide to the Isomeric Distinction of 1-(3,5-Dimethylphenyl) and 1-(2,4-Dimethylphenyl) Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The substitution pattern of aromatic rings appended to heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Subtle shifts in substituent positioning can profoundly alter a molecule's physicochemical properties, biological activity, and synthetic accessibility. This in-depth technical guide provides a comprehensive analysis of two constitutional isomers: 1-(3,5-dimethylphenyl)pyrazole and 1-(2,4-dimethylphenyl)pyrazole. We will explore the nuanced differences imparted by the meta/para versus ortho/para methylation on the phenyl ring, focusing on their synthesis, spectroscopic signatures, and conformational characteristics. This document serves as a foundational resource for researchers working with substituted phenylpyrazoles, offering insights into the rational design and characterization of novel chemical entities.

Introduction: The Significance of Isomerism in Phenylpyrazoles

Phenylpyrazole derivatives are a privileged class of compounds with a broad spectrum of applications, ranging from agrochemicals to pharmaceuticals.[1][2] The biological and material properties of these compounds are intrinsically linked to their three-dimensional structure and electronic distribution, which are, in turn, dictated by the substitution pattern on both the pyrazole and phenyl rings.

The two isomers at the heart of this guide, 1-(3,5-dimethylphenyl)pyrazole and 1-(2,4-dimethylphenyl)pyrazole, offer a classic example of how the seemingly minor relocation of a methyl group can induce significant changes in molecular behavior. The symmetrical substitution in the 3,5-isomer contrasts sharply with the asymmetrical and sterically hindered nature of the 2,4-isomer. Understanding these differences is paramount for applications such as:

-

Drug Discovery: The orientation of the dimethylphenyl ring relative to the pyrazole core influences how the molecule interacts with biological targets. The presence of an ortho-methyl group can restrict rotation, leading to a more rigid conformation that may enhance or diminish binding affinity to a receptor or enzyme active site.

-

Materials Science: The solid-state packing of these isomers, influenced by their shape and intermolecular interactions, will dictate their crystal morphology, melting point, and solubility – key parameters in the development of organic electronic materials and pigments.

-

Synthetic Chemistry: The steric hindrance and electronic effects of the methyl groups can affect the reactivity of both the phenyl and pyrazole rings in subsequent functionalization reactions.

This guide will provide a detailed examination of these isomeric differences, offering both theoretical understanding and practical experimental guidance.

Synthetic Pathways and Mechanistic Considerations

The most common and versatile method for the synthesis of 1-arylpyrazoles is the Paal-Knorr reaction, which involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. For the synthesis of the title compounds, the readily available 1,1,3,3-tetramethoxypropane serves as a synthetic equivalent of malondialdehyde, the 1,3-dicarbonyl component. The key to synthesizing each specific isomer lies in the selection of the corresponding dimethylphenylhydrazine.

General Synthetic Workflow

The overall synthetic strategy is a two-step process, beginning with the formation of the dimethylphenylhydrazine from the corresponding dimethylaniline, followed by the cyclocondensation reaction to form the pyrazole ring.

Caption: General synthetic workflow for 1-(dimethylphenyl)pyrazoles.

Experimental Protocol: Synthesis of 1-(3,5-Dimethylphenyl)pyrazole

Step 1: Synthesis of 3,5-Dimethylphenylhydrazine

-

Diazotization: To a stirred solution of 3,5-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

-

Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0-5 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Work-up: The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then treated with a concentrated sodium hydroxide solution until strongly alkaline. The free hydrazine is then extracted with diethyl ether, the organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3,5-dimethylphenylhydrazine.

Step 2: Synthesis of 1-(3,5-Dimethylphenyl)pyrazole

-

Reaction Setup: In a round-bottom flask, 3,5-dimethylphenylhydrazine (1.0 eq) is dissolved in ethanol.

-

Cyclocondensation: To this solution, 1,1,3,3-tetramethoxypropane (1.1 eq) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) are added.

-

Reaction and Monitoring: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is cooled, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 1-(3,5-dimethylphenyl)pyrazole.

Experimental Protocol: Synthesis of 1-(2,4-Dimethylphenyl)pyrazole

The synthesis of 1-(2,4-dimethylphenyl)pyrazole follows the same procedure as described for the 3,5-isomer, with the substitution of 3,5-dimethylaniline for 2,4-dimethylaniline in the initial step.

Causality Behind Experimental Choices:

-

Diazotization at Low Temperature: The diazonium salt intermediate is unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5 °C is crucial for maximizing the yield of this intermediate.

-

Acidic Conditions for Cyclocondensation: The Paal-Knorr reaction is acid-catalyzed. The acid protonates the methoxy groups of 1,1,3,3-tetramethoxypropane, facilitating its conversion to the more reactive malondialdehyde equivalent, which then undergoes condensation with the hydrazine.

-

Purification by Column Chromatography: This technique is essential for separating the desired product from any unreacted starting materials and potential side products, ensuring a high purity of the final compound.

Comparative Physicochemical and Spectroscopic Analysis

The different placement of the methyl groups on the phenyl ring leads to distinct physicochemical and spectroscopic properties for the two isomers.

Physicochemical Properties

| Property | 1-(3,5-Dimethylphenyl)pyrazole | 1-(2,4-Dimethylphenyl)pyrazole | Rationale for a Priori Differences |

| Molecular Weight | 186.25 g/mol | 186.25 g/mol | Isomers have the same molecular formula. |

| Melting Point | Expected to be higher | Expected to be lower | The more symmetrical structure of the 3,5-isomer generally allows for more efficient crystal packing, leading to a higher melting point. |

| Boiling Point | Expected to be slightly lower | Expected to be slightly higher | The 2,4-isomer is less symmetrical and may have a slightly larger dipole moment, potentially leading to stronger intermolecular forces and a higher boiling point. |

| Solubility | Generally soluble in common organic solvents. | Generally soluble in common organic solvents. | Both isomers are expected to exhibit similar solubility profiles in nonpolar and polar aprotic solvents. |

Spectroscopic Characterization: A Tale of Two Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the 1-(3,5-dimethylphenyl) and 1-(2,4-dimethylphenyl) pyrazole isomers. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to their local electronic and steric environments.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers will show characteristic differences in the aromatic region and in the chemical shifts of the methyl protons.

Caption: Expected ¹H NMR spectral differences.

Expected ¹H NMR Data:

| Isomer | Phenyl Protons | Methyl Protons | Pyrazole Protons |

| 1-(3,5-Dimethylphenyl)pyrazole | ~7.0-7.2 ppm (m) | ~2.3 ppm (s, 6H) | ~6.3 ppm (t, 1H, H4), ~7.6 ppm (d, 2H, H3/H5) |

| 1-(2,4-Dimethylphenyl)pyrazole | ~7.1-7.3 ppm (m) | ~2.1 ppm (s, 3H), ~2.3 ppm (s, 3H) | ~6.3 ppm (t, 1H, H4), ~7.5-7.7 ppm (m, 2H, H3/H5) |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show clear differences, particularly in the number of signals for the phenyl ring carbons.

Expected ¹³C NMR Data:

| Isomer | Phenyl Carbons | Methyl Carbons | Pyrazole Carbons |

| 1-(3,5-Dimethylphenyl)pyrazole | 4 signals | 1 signal | 3 signals |

| 1-(2,4-Dimethylphenyl)pyrazole | 6 signals | 2 signals | 3 signals |

The number of signals reflects the symmetry of the molecule. The C2v symmetry of the 3,5-dimethylphenyl group results in fewer signals compared to the less symmetric 2,4-dimethylphenyl group.

Conformational Analysis and Steric Effects

The most significant structural difference between the two isomers is the presence of an ortho-methyl group in 1-(2,4-dimethylphenyl)pyrazole. This group introduces steric hindrance that restricts the free rotation of the phenyl ring around the C-N bond connecting it to the pyrazole ring.

Caption: Conformational differences due to steric hindrance.

This difference in conformational freedom has profound implications:

-

Crystal Packing: The twisted conformation of the 2,4-isomer may lead to less efficient crystal packing compared to the potentially more planar 3,5-isomer. This is consistent with the general trend of lower melting points for less symmetrical molecules. Crystal structure analysis of a derivative of 1-(2,4-dimethylphenyl)pyrazole has shown a twisted conformation.[3]

-

Receptor Binding: In a drug design context, the fixed dihedral angle of the 2,4-isomer could lead to a more favorable or unfavorable interaction with a binding pocket compared to the more flexible 3,5-isomer. The restricted conformation reduces the entropic penalty upon binding but requires the pre-organized conformation to be complementary to the target.

-

Reactivity: The steric bulk of the ortho-methyl group can shield the adjacent pyrazole nitrogen and the C5 proton of the pyrazole ring from attack by reagents.

Conclusion and Future Directions

The isomeric pair of 1-(3,5-dimethylphenyl)pyrazole and 1-(2,4-dimethylphenyl)pyrazole serves as an excellent case study in the structure-property relationships that govern the behavior of substituted aromatic compounds. The symmetrical 3,5-isomer and the sterically hindered 2,4-isomer exhibit predictable yet significant differences in their spectroscopic and conformational properties.

For researchers in drug discovery and materials science, a thorough understanding of these isomeric differences is crucial for the rational design of new molecules with tailored properties. Future work in this area could involve:

-

Quantitative Comparison of Reactivity: Performing kinetic studies on electrophilic substitution or metalation reactions for both isomers to quantify the electronic and steric effects of the methyl group placement.

-

Biological Screening: Evaluating the two isomers in various biological assays to determine if the conformational rigidity of the 2,4-isomer translates to a difference in activity.

-

Co-crystallization Studies: Investigating the co-crystallization of these isomers with other molecules to understand how their different shapes and electronic distributions influence supramolecular assembly.

By continuing to explore the subtle yet impactful world of isomerism, the scientific community can unlock new avenues for the development of innovative and effective chemical technologies.

References

Sources

Methodological & Application

Protocol for Schiff base formation with 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Application Note: High-Efficiency Schiff Base Synthesis Using 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Abstract

This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine . Pyrazole-based Schiff bases are critical pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide addresses the specific challenges of reacting heteroaromatic amines, which often display reduced nucleophilicity compared to aliphatic amines. We provide a robust, acid-catalyzed condensation workflow, critical process parameters (CPPs), and troubleshooting mechanisms to ensure high yield and purity.

Chemical Context & Experimental Design

The Challenge: Heteroaromatic Amine Nucleophilicity

The starting material, 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine , presents a specific synthetic challenge. The primary amine (

-

Electronic Effect: The 3,5-dimethylphenyl group at position 1 is electron-donating (via inductive and hyperconjugative effects of the methyls), which slightly enhances the electron density of the pyrazole ring compared to a simple phenyl analog. This aids the reaction, but an acid catalyst is still strictly required to activate the electrophile (aldehyde).

-

Steric Effect: The methyl group at position 5 and the bulky aryl group at position 1 create a specific steric environment. However, position 3 is relatively accessible, allowing for successful condensation with a wide range of aldehydes.

Reaction Mechanism

The reaction follows a reversible nucleophilic addition-elimination pathway.

-

Activation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.

-

Addition: The pyrazol-3-amine attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

-

Dehydration: Proton transfer and loss of water drive the equilibrium toward the stable imine (Schiff base).

Figure 1: Mechanistic Pathway

Caption: Acid-catalyzed condensation pathway. Note that while theoretically reversible, the precipitation of the product typically drives the reaction to completion.

Detailed Protocol

Materials & Reagents

-

Amine: 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (1.0 equiv).

-

Aldehyde: Aromatic aldehyde of choice (e.g., benzaldehyde, substituted benzaldehydes) (1.0 - 1.1 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for its slightly higher boiling point (

), providing more thermal energy for the reaction. -

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

-

In a 100 mL round-bottom flask, dissolve 10 mmol of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine in 20-30 mL of absolute ethanol.

-

Checkpoint: Ensure the amine is fully dissolved. Mild warming (

) may be used if necessary.

-

-

Add 10 mmol (1.0 equiv) of the substituted aromatic aldehyde to the solution.

-

Note: If the aldehyde is a solid, dissolve it in a minimum amount of ethanol before addition.

-

Step 2: Catalytic Activation

-

Add 3-5 drops of Glacial Acetic Acid to the stirring mixture.

-

Why: This creates a pH of ~4-5, optimal for activating the aldehyde without fully protonating the amine (which would kill its nucleophilicity).

-

Step 3: Reflux

-

Equip the flask with a reflux condenser.[1]

-

Heat the mixture to reflux (

) with moderate stirring. -

Duration: Typically 3 to 6 hours .

Step 4: Workup & Isolation

-

Allow the reaction mixture to cool to room temperature naturally.

-

Precipitation:

-

Scenario A (Ideal): The Schiff base crystallizes out upon cooling.

-

Scenario B (Common): If no precipitate forms, pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. This forces the hydrophobic Schiff base out of solution.

-

-

Filter the solid using a Buchner funnel and vacuum filtration.

-

Wash the precipitate with cold water (

) and cold ethanol (

Step 5: Purification

-

Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture if the compound is highly insoluble.

-

Dry in a vacuum oven at

for 4 hours.

Critical Process Parameters (CPPs) & Data

To ensure reproducibility, the following parameters must be controlled.

| Parameter | Specification | Impact on Quality |

| Stoichiometry | 1:1 (Amine:Aldehyde) | Excess aldehyde can be difficult to remove; excess amine complicates purification. |

| Catalyst Load | 2-4 mol% (drops) | Too much acid protonates the amine (stops reaction); too little slows kinetics. |

| Temperature | Reflux ( | Essential to overcome the activation energy barrier of the heteroaromatic amine. |

| Water Content | Anhydrous preferred | Water is a byproduct; excess water in solvent shifts equilibrium back to reactants. |

Figure 2: Experimental Workflow Decision Tree

Caption: Decision tree for reaction monitoring and workup procedures.

Quality Control & Characterization

A successful synthesis is validated by the following spectral signatures:

-

FT-IR Spectroscopy:

-

Target Signal: Appearance of a strong absorption band at

corresponding to the Azomethine ( -

Validation: Disappearance of the double spike (

stretch) of the primary amine around

-

-

-NMR (DMSO-

-

Target Signal: A sharp singlet typically between

8.4 and 9.2 ppm , characteristic of the azomethine proton ( -

Validation: Absence of the broad

signal (usually

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Product is soluble in EtOH or oiling out. | 1. Concentrate solvent by 50%.2. Pour into ice water.3. Scratch flask glass to induce nucleation. |

| Low Yield | Incomplete reaction or hydrolysis. | 1. Increase reflux time.2. Use a Dean-Stark trap with Toluene (if compatible) to physically remove water.3. Ensure EtOH is absolute (dry). |

| Starting Material Remains | Catalyst issues. | 1. Add 2 more drops of AcOH.2. Verify aldehyde purity (oxidized aldehydes contain carboxylic acids that mess up stoichiometry). |

References

-

MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles...Link

-

SciELO. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one.[5]Link

-

ResearchGate. (2015). What are the conditions used for schiff base reaction?Link

-

Journal of Chemical and Pharmaceutical Research. (2011). Design and Spectral Studies of Novel Schiff Base derived from Pyrazole.Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. scielo.org.co [scielo.org.co]

- 5. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]

Application Notes & Protocols: Azo Coupling Reactions Involving 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the utilization of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine as a diazo component in azo coupling reactions. Pyrazole-based azo dyes are a significant class of compounds with diverse applications in textiles, materials science, and pharmaceuticals due to their vibrant colors and potential biological activities.[1][2][3] This guide elucidates the underlying chemical principles, provides detailed, field-proven protocols for synthesis, and offers insights into the critical parameters that govern reaction success. The protocols are designed to be self-validating, emphasizing safety, reproducibility, and a clear understanding of the reaction mechanism.

Introduction: The Significance of Pyrazole Azo Dyes

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of industrial dyes.[1] When one or more of the "R" groups is a heterocyclic ring system, the resulting dyes often exhibit enhanced properties, such as improved stability, brighter colors, and novel functionalities. Pyrazole moieties, in particular, are of high interest. The unique electronic properties of the pyrazole ring can be tailored through substitution, allowing for fine-tuning of the final dye's color and performance characteristics.[1][2]

Furthermore, the incorporation of heterocyclic scaffolds like pyrazole into azo dye structures has gained significant attention in the pharmaceutical sector.[3] Many of these derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The specific starting material, 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine, serves as a versatile precursor. The primary aromatic amine group at the 3-position is readily converted into a reactive diazonium salt, which can then couple with a wide variety of electron-rich aromatic systems to generate a library of novel azo compounds for screening and development.

Principle of the Reaction: Diazotization and Azo Coupling

The overall synthesis is a two-step process, first reported in principle by Peter Griess in 1858.[5]

Step 1: Diazotization The first step is the conversion of the primary aromatic amine, 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine, into a pyrazolediazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5][6]

The reaction is highly exothermic and must be performed at low temperatures (0–5 °C) to prevent the decomposition of the thermally unstable diazonium salt. The acid serves two roles: it reacts with sodium nitrite to produce nitrous acid and it protonates the amine, making it soluble and preventing self-coupling reactions.

Step 2: Azo Coupling The resulting diazonium salt is a weak electrophile and will readily react with an electron-rich "coupling component." This electrophilic aromatic substitution reaction is the core of the azo coupling.[5] Suitable coupling components include phenols (like 2-naphthol) or aromatic amines (like N,N-dimethylaniline). The coupling position is typically para to the activating group (e.g., -OH, -NR₂) unless that position is blocked, in which case it will occur at the ortho position. The reaction is pH-dependent; coupling to phenols is typically carried out under mildly alkaline conditions, while coupling to amines is performed in a slightly acidic medium.

General Experimental Workflow

The logical flow from starting material to the final, purified azo dye is critical for success. The process involves the careful preparation of the diazonium salt followed by its immediate use in the coupling reaction.

Caption: General workflow for the synthesis of an azo dye.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Diazonium salts can be explosive when isolated and dry; they should always be kept in solution and used immediately after preparation.[6] Nitrous acid is toxic.[6]

Part A: Diazotization of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

This protocol describes the in situ generation of the pyrazolediazonium chloride salt.

Materials & Equipment:

-

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Beakers or Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel or pipette

Procedure:

-

Amine Solution Preparation: In a 250 mL beaker, combine 2.15 g (10 mmol) of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine with 30 mL of distilled water and 3.0 mL of concentrated HCl. Stir the mixture until the amine fully dissolves, forming the hydrochloride salt. Gentle warming may be required initially, but the solution must be cooled before proceeding.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is critical to maintain this temperature throughout the next step.[6][7]

-

Nitrite Solution Preparation: In a separate small beaker, dissolve 0.76 g (11 mmol, 1.1 equivalents) of sodium nitrite in 10 mL of cold distilled water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirring amine hydrochloride solution over 15-20 minutes. Use a thermometer to monitor the temperature and ensure it does not rise above 5 °C.[6] Slow addition is essential to control the exothermic reaction and prevent decomposition of the product.

-

Completion: After the addition is complete, continue to stir the solution in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete. The resulting clear, cold solution contains the pyrazolediazonium chloride and is ready for immediate use in the coupling step. Do not isolate the diazonium salt.

Part B: Azo Coupling with 2-Naphthol (Exemplary Protocol)

This protocol details the coupling of the prepared diazonium salt with 2-naphthol to produce a vibrant azo dye.

Materials & Equipment:

-

The pyrazolediazonium chloride solution from Part A

-

2-Naphthol (β-Naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

-

Beaker (400 mL or larger)

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Coupling Agent Solution: In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution. Stir until a clear solution is obtained.

-

Cooling: Cool this solution in an ice bath to 0–5 °C.

-

Coupling Reaction: While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. A brightly colored precipitate (typically red or orange) should form immediately.[6]

-

Completion: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

-

Isolation: Collect the solid azo dye precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and base.

-

Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or drying dish and allow it to air-dry or dry in a desiccator. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.

Data Summary and Characterization

The following table summarizes the key reactants and expected product for the exemplary protocol described.

| Compound | Role | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |

| 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine | Diazo Component | 215.29 | 10 | 2.15 |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 69.00 | 11 | 0.76 |

| 2-Naphthol | Coupling Component | 144.17 | 10 | 1.44 |

| Expected Product (Azo Dye) | Final Product | 369.44 | ~10 (theory) | ~3.70 |

Characterization: The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

FT-IR Spectroscopy: To identify key functional groups, such as the N=N stretch (azo group) and the O-H stretch (from naphthol).

-

NMR Spectroscopy (¹H and ¹³C): To confirm the final chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λ-max), which corresponds to the color of the dye.

-

Mass Spectrometry: To confirm the molecular weight of the final product.

Troubleshooting and Key Considerations

-

Temperature Control is Paramount: The most common cause of failure is allowing the temperature of the diazotization reaction to rise above 5-10 °C. This leads to the decomposition of the diazonium salt, often observed as the solution turning brown and evolving nitrogen gas, resulting in a low yield of the desired product.

-